molecular formula C29H27BN2O2 B8478640 9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole

9-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]phenyl]carbazole

Cat. No. B8478640
M. Wt: 446.3 g/mol
InChI Key: ZXWQPUBRFNTAOB-UHFFFAOYSA-N
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Patent
US09328086B2

Procedure details

A mixture of 6 (4.11 g, 10.3 mmol), 7 (4.60 g, 10.3 mmol), tetrakis(triphenylphosphine)palladium(0) (0.595 g, 0.515 mmol), Na2CO3 (5.41 g, 51.0 mmol), H2O (55 mL) and THF (92 mL) was degassed with argon for about 1 h while stirring. The stirring reaction mixture was then maintained under argon at about 80° C. for about 18 h. Upon confirming consumption of the starting materials by TLC (SiO2, 49:1 dichloromethane-acetone), the reaction was cooled to RT, filtered and filtrant washed with EtOAc and H2O to afford 8 (5.92 g, 90%) as an off-white solid.
Name
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0.595 g
Type
catalyst
Reaction Step One
Name
Quantity
92 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([N:14]3[C:26]4[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=4[C:20]4[C:15]3=[CH:16][CH:17]=[CH:18][CH:19]=4)=[CH:10][CH:9]=2)=[N:6][CH:7]=1.CC1(C)C(C)(C)OB(C2C=CC([C:41]3[CH:46]=[CH:45][C:44]([N:47]4[C:59]5[CH:58]=CC=C[C:54]=5C5C4=CC=CC=5)=[CH:43][CH:42]=3)=NC=2)O1.C([O-])([O-])=O.[Na+].[Na+].O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1COCC1>[CH:25]1[C:26]2[N:14]([C:11]3[CH:12]=[CH:13][C:8]([C:5]4[N:6]=[CH:7][C:2]([C:2]5[CH:7]=[N:6][C:5]([C:8]6[CH:13]=[CH:54][C:59]([N:47]7[C:44]8[CH:45]=[CH:46][CH:41]=[CH:42][C:43]=8[C:15]8[C:20]7=[CH:19][CH:18]=[CH:17][CH:16]=8)=[CH:58][CH:9]=6)=[CH:4][CH:3]=5)=[CH:3][CH:4]=4)=[CH:9][CH:10]=3)[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH:22]=[CH:23][CH:24]=1 |f:2.3.4,^1:71,73,92,111|

Inputs

Step One
Name
Quantity
4.11 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
4.6 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=CC(=NC1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C
Name
Quantity
5.41 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
55 mL
Type
reactant
Smiles
O
Name
Quantity
0.595 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
92 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed with argon for about 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The stirring reaction mixture
CUSTOM
Type
CUSTOM
Details
consumption of the starting materials by TLC (SiO2, 49:1 dichloromethane-acetone)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
filtrant washed with EtOAc and H2O

Outcomes

Product
Name
Type
product
Smiles
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=N1)C=1C=NC(=CC1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 5.92 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 180%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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